molecular formula C17H11FO4 B5777306 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one

3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one

Cat. No. B5777306
M. Wt: 298.26 g/mol
InChI Key: BLUYGPLADOIZDT-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one, also known as FLM, is a synthetic compound that belongs to the class of flavones. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FLM has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is not fully understood. However, studies suggest that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one in lab experiments is its low toxicity. It has been reported to be well-tolerated in animal studies, making it a safe candidate for further research. However, one limitation of using 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is its poor solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one. One potential area of research is the development of novel drug formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one and its potential therapeutic applications.
In conclusion, 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Its anti-inflammatory and anti-cancer activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop novel drug formulations that improve its efficacy.

Synthesis Methods

The synthesis of 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one involves a multi-step process that includes the condensation of 4-hydroxycoumarin and 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to methylation using dimethyl sulfate. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and psoriasis. 3-(4-fluorobenzoyl)-6-methoxy-4H-chromen-4-one has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

3-(4-fluorobenzoyl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO4/c1-21-12-6-7-15-13(8-12)17(20)14(9-22-15)16(19)10-2-4-11(18)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUYGPLADOIZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)carbonyl]-6-methoxy-4H-chromen-4-one

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